2,2,3,5-Tetramethylhexan-3-ol

Description

Contextualization of Sterically Hindered Organic Molecules in Chemical Research

Sterically hindered molecules, characterized by bulky substituent groups that crowd a reactive center, are crucial in chemical research. This congestion, or steric bulk, can dramatically influence a molecule's conformation, stability, and reaction pathways. fiveable.mesketchy.com The study of such molecules allows chemists to probe the limits of chemical reactions, develop new synthetic methodologies, and gain deeper insights into reaction mechanisms. For instance, steric hindrance can prevent or slow down certain reactions, such as nucleophilic substitution, by physically blocking the approach of a reactant. fiveable.me Conversely, this same bulk can be exploited to favor specific reaction outcomes, enhancing selectivity in complex syntheses. The presence of bulky groups can also stabilize reactive intermediates, such as carbocations, influencing the course of reactions like SN1 and E1 eliminations. sketchy.commasterorganicchemistry.com

Importance of Branched Alcohols in Synthetic and Mechanistic Organic Chemistry

Branched alcohols, particularly tertiary alcohols, are a cornerstone of synthetic and mechanistic studies. Their reactivity is largely dictated by the carbon atom bearing the hydroxyl (-OH) group. msu.edu Tertiary alcohols, where this carbon is bonded to three other carbon atoms, readily form stable carbocations upon protonation and loss of water, making them prime substrates for studying SN1 and E1 reactions. masterorganicchemistry.comsolubilityofthings.com However, their utility extends beyond this. The degree of branching and the nature of the alkyl groups significantly affect properties like acidity and the behavior of their corresponding alkoxides. pressbooks.pub For example, sterically hindered alcohols are typically less acidic than their unhindered counterparts. pressbooks.pub Furthermore, the challenge of performing reactions like acylation on sterically crowded alcohols has driven the development of novel and powerful catalytic methods. organic-chemistry.orgresearchgate.net

Overview of Research Significance of 2,2,3,5-Tetramethylhexan-3-ol as a Model Compound

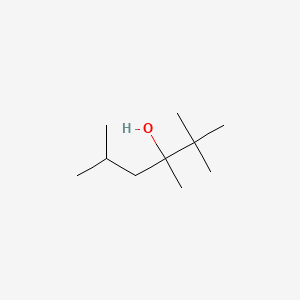

This compound, with its molecular formula C10H22O, is a prime example of a highly branched tertiary alcohol. Its structure is notable for the dense arrangement of methyl groups surrounding the tertiary carbon atom attached to the hydroxyl group. This significant steric congestion makes it an excellent model compound for several areas of research.

Below are some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 66256-64-2 |

| InChI Key | JPHPZXVLZOPSJN-UHFFFAOYSA-N |

Table compiled from data in .

The synthesis of this compound can be achieved through methods like the Grignard reaction, a staple of organic synthesis for forming carbon-carbon bonds. For instance, the reaction of an appropriate Grignard reagent with a ketone can yield the desired tertiary alcohol structure. Research into its synthesis, particularly asymmetric synthesis to control the stereochemistry at the C3 position, further highlights its role in advancing synthetic methods. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

66256-64-2 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,2,3,5-tetramethylhexan-3-ol |

InChI |

InChI=1S/C10H22O/c1-8(2)7-10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |

InChI Key |

JPHPZXVLZOPSJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for the 2,2,3,5 Tetramethylhexan 3 Ol Scaffold and Analogues

Established Synthetic Pathways for Tertiary Alcohols with Quaternary Carbons

The construction of tertiary alcohols, particularly those with significant steric bulk, has traditionally relied on a few robust and well-established synthetic transformations. These methods primarily involve the nucleophilic addition of organometallic reagents to carbonyl compounds or the reduction of carboxylic acid derivatives.

Organometallic Additions to Ketonic Precursors

The most direct and widely employed method for the synthesis of tertiary alcohols is the addition of organometallic reagents, such as Grignard or organolithium reagents, to a suitable ketonic precursor. In the case of 2,2,3,5-tetramethylhexan-3-ol, the logical precursor would be 2,2,5-trimethylhexan-3-one. The addition of a methyl organometallic reagent to this ketone would yield the desired tertiary alcohol.

The general reaction scheme is as follows:

However, the significant steric hindrance posed by the t-butyl group and the adjacent isopropyl group in the ketonic precursor can impede the approach of the nucleophile. This may lead to slower reaction rates, require more forcing reaction conditions, or result in competing side reactions such as enolization or reduction, especially if the organometallic reagent possesses β-hydrogens. The choice of the organometallic reagent and reaction conditions is therefore crucial for the successful synthesis of highly substituted tertiary alcohols.

For instance, the synthesis of the closely related 2,2,5-trimethylhexan-3-ol has been achieved through the reaction of isobutylmagnesium bromide with pivaloyl chloride. This approach first forms the ketone in situ, which then reacts with another equivalent of the Grignard reagent.

| Precursor 1 | Precursor 2 | Reagent | Product | Reference |

| Pivaloyl chloride | Isobutylmagnesium bromide | Diethyl ether | 2,2,5-Trimethylhexan-3-ol | |

| 2,2,5-Trimethylhexan-3-one | Methylmagnesium bromide | THF | This compound | Hypothetical |

Reduction Strategies for Highly Substituted Esters or Acid Derivatives

An alternative established route to tertiary alcohols involves the reaction of esters or other carboxylic acid derivatives with an excess of an organometallic reagent. This method is particularly useful when the desired alcohol contains two identical substituents attached to the carbinol carbon. For the synthesis of this compound, one could envision reacting an ester of 2,2-dimethylpropanoic acid (pivalic acid) with an excess of isobutylmagnesium bromide. The reaction proceeds through the initial formation of a ketone, which then rapidly reacts with a second equivalent of the organometallic reagent to afford the tertiary alcohol.

The general reaction is as follows:

Another powerful reduction strategy involves the use of strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), to reduce highly substituted esters. However, this method typically yields primary alcohols and is not directly applicable to the synthesis of tertiary alcohols unless the ester already contains the desired carbon framework, which is synthetically challenging.

Exploration of Novel Synthetic Approaches to this compound

The challenges associated with steric hindrance in traditional synthetic methods have spurred the development of novel and more sophisticated approaches for the construction of complex tertiary alcohols. These modern strategies often focus on achieving high levels of stereoselectivity and employing catalytic systems to overcome the high activation barriers associated with the formation of congested carbon-carbon bonds.

Stereoselective Synthesis of Tertiary Alcohols

The synthesis of tertiary alcohols with adjacent stereocenters, such as the two chiral centers in this compound, presents a significant challenge in controlling the relative and absolute stereochemistry. Recent advancements have focused on diastereoselective and enantioselective additions to prochiral ketones.

One notable approach is the highly diastereo- and enantioselective cyanosilylation of α-branched acyclic ketones. chinesechemsoc.org This method allows for the construction of tertiary alcohols with adjacent stereocenters with high levels of stereocontrol. While not directly applied to 2,2,5-trimethylhexan-3-one, this strategy holds promise for the stereoselective synthesis of this compound and its stereoisomers.

Furthermore, biocatalytic methods are emerging as powerful tools for the stereoselective formation of carbon-carbon bonds. nih.govacs.org Aldolases and other C-C bond-forming enzymes can exhibit high stereoselectivity and operate under mild reaction conditions, offering a green and efficient alternative for the synthesis of chiral tertiary alcohols. acs.orgresearchgate.net

| Method | Key Features | Potential Application |

| Diastereoselective Cyanosilylation | High diastereo- and enantioselectivity for α-branched ketones. chinesechemsoc.org | Stereocontrolled synthesis of this compound isomers. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govacs.org | Enantioselective synthesis of chiral tertiary alcohols. |

| Allylic Zinc Reagents | Highly diastereoselective synthesis of homoallylic alcohols with adjacent quaternary centers. acs.org | Construction of complex tertiary alcohols with multiple stereocenters. |

| Co(III)-Catalyzed C-H Bond Addition | Formation of tertiary homoallylic alcohols with quaternary centers. nih.gov | Novel C-C bond formation strategies for hindered systems. |

Catalytic Methods for Carbon-Carbon Bond Formation in Hindered Systems

The formation of carbon-carbon bonds, especially at sterically congested centers, can be significantly facilitated by the use of transition metal catalysis. These methods often involve novel reaction pathways that can overcome the steric repulsion encountered in traditional organometallic additions.

A powerful and broadly applicable cross-coupling protocol employing organocopper reagents under palladium catalysis has been developed for C-C bond formation at highly sterically hindered carbon centers. rsc.orgrsc.org This method has been shown to be effective for a variety of bulky substrates and exhibits high functional group tolerance. The key to its success lies in the relatively low activation energy of the transmetalation step between the copper and palladium complexes. rsc.orgrsc.org

Other catalytic approaches include the use of nickel catalysis for the activation of C-O bonds in esters, enabling cross-coupling reactions to form C-C bonds. acs.org These methods provide alternative disconnection strategies for the synthesis of highly substituted molecules.

Synthesis and Functionalization of Related Branched Hydrocarbons and Derivatives

The synthesis of the parent hydrocarbon, 2,2,3,5-tetramethylhexane (B12652074), can be achieved through the reduction of the corresponding alcohol, this compound. This can be accomplished through various methods, such as the Barton-McCombie deoxygenation or by conversion of the alcohol to a halide followed by reduction with a hydride reagent.

The synthesis of highly branched alkanes is also of interest for applications in fuel and materials science. Methods for their synthesis often involve catalytic isomerization of linear alkanes or the coupling of smaller branched fragments. stackexchange.com

The functionalization of such sterically hindered hydrocarbons is challenging due to the low reactivity of the C-H bonds. technion.ac.il However, advancements in C-H activation and functionalization reactions are providing new avenues for the selective introduction of functional groups into these inert scaffolds. nih.gov For example, the development of catalysts for the selective oxidation or halogenation of specific C-H bonds could allow for the derivatization of 2,2,3,5-tetramethylhexane and its analogues.

The synthesis of related functionalized branched hydrocarbons, such as 2,2,3,5-tetramethylhexane-3,4-diol, can be envisioned through the dihydroxylation of a corresponding alkene precursor. nih.gov

| Compound | Synthesis/Functionalization Approach | Potential Application |

| 2,2,3,5-Tetramethylhexane | Reduction of this compound | Fuel component, reference standard |

| Functionalized 2,2,3,5-Tetramethylhexane | C-H activation/functionalization | Synthesis of novel materials and bioactive molecules |

| 2,2,3,5-Tetramethylhexane-3,4-diol | Dihydroxylation of an alkene precursor | Building block for complex molecules |

Pathways to this compound Precursors

The construction of the this compound carbon skeleton, a highly branched tertiary alcohol, is most strategically approached through the nucleophilic addition of an organometallic reagent to a suitable ketone. The Grignard reaction is a classic and robust method for forming carbon-carbon bonds and synthesizing tertiary alcohols. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com

A logical retrosynthetic disconnection of the target molecule points to two primary precursor molecules: a ketone and a Grignard reagent. The most viable pathway involves the reaction of 3,3-dimethyl-2-butanone (commonly known as pinacolone) with sec-butylmagnesium bromide.

Synthesis of Precursors:

Pinacolone (3,3-Dimethyl-2-butanone): Pinacolone is a commercially available and widely used ketone. Its synthesis is a classic example of a pinacol rearrangement, starting from pinacol (2,3-dimethyl-2,3-butanediol). The diol is treated with a strong acid, such as sulfuric acid, which protonates one of the hydroxyl groups, leading to the loss of a water molecule to form a tertiary carbocation. A subsequent 1,2-methyl shift results in a more stable, resonance-stabilized carbocation, which upon deprotonation yields pinacolone.

sec-Butylmagnesium Bromide: This Grignard reagent is prepared by the reaction of sec-butyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com The magnesium inserts into the carbon-bromine bond, creating the highly nucleophilic organometallic compound.

Assembly of this compound:

The final step is the Grignard reaction between pinacolone and sec-butylmagnesium bromide. The nucleophilic sec-butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of pinacolone. This addition step forms a magnesium alkoxide intermediate. Subsequent acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) protonates the alkoxide to yield the final product, this compound.

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Grignard Formation | sec-Butyl bromide, Magnesium | Anhydrous Diethyl Ether | sec-Butylmagnesium bromide |

| Nucleophilic Addition | Pinacolone, sec-Butylmagnesium bromide | Anhydrous Diethyl Ether | Magnesium alkoxide intermediate |

| Protonation (Workup) | Magnesium alkoxide intermediate | Aqueous Acid (e.g., NH4Cl(aq)) | This compound |

Note: While this pathway is highly plausible, steric hindrance from the bulky tert-butyl group on pinacolone and the secondary nature of the Grignard reagent can slow the reaction rate and may lead to side reactions like reduction or enolization. Careful control of reaction conditions, such as low temperatures, is often required to maximize the yield of the desired tertiary alcohol. organic-chemistry.org

Derivatization of this compound to Other Functionalities

The derivatization of sterically hindered tertiary alcohols like this compound is a significant synthetic challenge. Traditional methods for reactions such as esterification and etherification often fail or give poor yields due to the steric congestion around the hydroxyl group, which impedes access for reagents. rsc.orgacs.org Consequently, advanced and specialized methodologies are required.

Esterification:

Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is generally ineffective for hindered tertiary alcohols due to rapid dehydration (elimination) of the intermediate carbocation. Alternative methods that avoid the formation of carbocations under harsh conditions are necessary.

One effective strategy involves the use of benzotriazole esters. researchgate.net In this method, the carboxylic acid is first activated with 1-hydroxybenzotriazole (HOBt) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive benzotriazole ester intermediate, which can then react with the sterically hindered alcohol in the presence of a base such as 4-dimethylaminopyridine (DMAP) to yield the desired ester. researchgate.net

Enzymatic methods have also emerged as a powerful tool. Lipases, such as Candida antarctica lipase A, have been shown to successfully catalyze the esterification of tertiary alcohols under low water conditions, providing a "chemically clean" route to sterically hindered esters. google.com

| Method | Activating Agent/Catalyst | Key Features |

| Benzotriazole Esters | HOBt, EDC, DMAP | In situ formation of a highly reactive ester intermediate; avoids harsh acidic conditions. researchgate.net |

| Enzymatic Esterification | Candida antarctica lipase A | High selectivity; mild reaction conditions; suitable for "chemically clean" synthesis. google.com |

Etherification:

The synthesis of highly congested ethers from tertiary alcohols is notoriously difficult. rsc.org The classic Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, is not feasible for tertiary alkoxides due to their strong basicity, which promotes elimination over substitution.

Modern electrochemical approaches, termed "eEtherification," offer a promising solution. acs.orgnih.gov These methods generate reactive carbocations from readily accessible alcohols under mild, non-acidic conditions. The electrochemically generated carbocation can then be trapped by a nucleophilic alcohol to form the sterically hindered ether. This strategy avoids the need for harsh reagents or transition metal catalysts. acs.orgnih.gov Another advanced technique involves the arylation of tertiary alcohols using ortho-substituted diaryliodonium salts, which has been shown to be effective for creating severely hindered alkyl aryl ethers. acs.org

Dehydration (Elimination):

In contrast to the difficulty of substitution reactions, the dehydration of tertiary alcohols to form alkenes is often readily achieved. Treatment of this compound with a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures would likely lead to the formation of a mixture of alkene isomers through an E1 elimination mechanism. The major product would be predicted by Zaitsev's rule to be the most substituted (most stable) alkene.

Reaction Mechanisms and Reactivity Profile of 2,2,3,5 Tetramethylhexan 3 Ol

Mechanistic Investigations of Dehydration and Elimination Reactions of Tertiary Alcohols

The elimination of water from an alcohol, known as dehydration, is a fundamental reaction that leads to the formation of alkenes. For tertiary alcohols such as 2,2,3,5-tetramethylhexan-3-ol, this transformation typically proceeds through a unimolecular elimination (E1) mechanism, especially when treated with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. khanacademy.orgmasterorganicchemistry.com

The E1 mechanism involves a three-step process:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it from a poor leaving group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.comchemguide.co.uk

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation intermediate. This step is the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond. chemguide.co.uk

Due to its highly branched structure, the dehydration of this compound results in the formation of sterically hindered alkenes. The initial tertiary carbocation formed is 2,2,3,5-tetramethylhexan-3-yl cation. Deprotonation can occur from two adjacent carbons (C2 and C4), leading to different alkene products.

Path A (Deprotonation from C2): Removal of a proton from the methyl group at C2 is not possible as there are no hydrogens on the quaternary C2 carbon itself. Elimination must occur from the adjacent methyl groups attached to C2. However, this would violate the principles of carbocation elimination, which requires removal of a proton from a carbon adjacent to the carbocation center. Therefore, elimination involving C2 does not occur directly.

Path B (Deprotonation from C4): Removal of a proton from the C4 carbon leads to the formation of 2,4,4,5-tetramethylhex-2-ene.

Path C (Deprotonation from a C3-methyl group): While less common, if we consider the methyl group attached to the original carbinol carbon (C3), its protons are adjacent to the carbocation center. Removal of one of these protons would lead to 2,2,5-trimethyl-3-methylidenehexane.

Given the structure, the most plausible elimination products arise from deprotonation of the carbon atoms alpha to the initial carbocation site (C3). These are the hydrogens on C4 and the hydrogens on the methyl group attached to C3.

Regioselectivity in elimination reactions is typically governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.comyoutube.com

In the dehydration of this compound, the potential alkene products from the unrearranged carbocation are:

2,2,5-trimethyl-3-methylidenehexane (from deprotonation of the C3-methyl group). This is a disubstituted alkene.

2,4,4,5-tetramethylhex-2-ene (from deprotonation of C4). This is a trisubstituted alkene.

According to Zaitsev's rule, 2,4,4,5-tetramethylhex-2-ene would be predicted as the major product due to its higher degree of substitution. However, in cases of significant steric hindrance, the less substituted Hofmann product can sometimes be favored if the approach of the base to the more hindered proton is difficult. libretexts.orglibretexts.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The product 2,4,4,5-tetramethylhex-2-ene can exist as E/Z isomers. Due to steric repulsion between the bulky groups, the E (trans) isomer, where the largest groups on each side of the double bond are positioned opposite each other, is generally the more stable and is expected to be the major stereoisomer formed. chemistrysteps.comyoutube.com

Table 1: Predicted Products of E1 Dehydration of this compound

| Product Name | Structure | Alkene Substitution | Predicted Yield | Notes |

|---|---|---|---|---|

| (E)-2,4,4,5-Tetramethylhex-2-ene | CH₃-C(CH₃)=C(CH₃)-C(CH₃)₂-CH(CH₃)₂ | Trisubstituted | Major | Zaitsev Product, thermodynamically favored stereoisomer. |

| (Z)-2,4,4,5-Tetramethylhex-2-ene | CH₃-C(CH₃)=C(CH₃)-C(CH₃)₂-CH(CH₃)₂ | Trisubstituted | Minor | Zaitsev Product, sterically less favored stereoisomer. |

| 2,2,5-Trimethyl-3-methylidenehexane | CH₂(C(CH₃)₂)-C(=CH₂)-CH(CH₃)-CH(CH₃)₂ | Disubstituted | Minor | Hofmann-type Product. |

Rearrangement Reactions in Highly Branched Alcohol Systems

Carbocation intermediates are prone to rearrangement to form more stable carbocations. libretexts.org This typically occurs via a 1,2-hydride shift or a 1,2-alkyl shift from an adjacent carbon. libretexts.orgmasterorganicchemistry.com

The initial carbocation formed from this compound is the tertiary 2,2,3,5-tetramethylhexan-3-yl cation . We must assess if a more stable carbocation can be formed.

1,2-Hydride Shift: A hydride shift from the adjacent C4 to C3 would result in the 2,2,5-trimethylhexan-4-yl cation . This is also a tertiary carbocation. The relative stability would be similar, so a significant driving force for this shift is unlikely.

1,2-Methyl Shift: A methyl shift from the adjacent quaternary C2 to C3 would result in the 2,3,5,5-tetramethylhexan-2-yl cation . This is also a tertiary carbocation. Again, with no significant gain in stability, this rearrangement is not strongly favored.

While rearrangements are common when a secondary carbocation can rearrange to a more stable tertiary one, shifts between two tertiary carbocations are less common unless driven by other factors like relief of ring strain, which is not applicable here. libretexts.orgmasterorganicchemistry.com Therefore, products resulting from rearrangement are expected to be minor compared to those from the initial, unrearranged carbocation.

If a rearrangement, such as the 1,2-hydride shift, were to occur, it would open up new isomerization pathways. The rearranged 2,2,5-trimethylhexan-4-yl cation could then be deprotonated to yield a different set of alkene isomers, such as 2,2,5-trimethylhex-3-ene . These acid-catalyzed isomerizations contribute to the complexity of the final product mixture, particularly under forcing reaction conditions (e.g., high temperature, long reaction times).

Oxidation and Reduction Chemistry of the Tertiary Alcohol Functionality

Oxidation: Tertiary alcohols are generally resistant to oxidation under typical conditions. Reagents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) require a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) to proceed. Since this compound lacks this hydrogen, it does not undergo oxidation with these reagents. Under very harsh conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur, but this is a destructive process and not a controlled transformation.

Reduction: The direct reduction of an alcohol to an alkane is not feasible because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To reduce the tertiary alcohol functionality of this compound to the corresponding alkane (2,2,3,5-tetramethylhexane), a two-step sequence is typically required:

Conversion to a Good Leaving Group: The hydroxyl group is first converted into a sulfonate ester, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Nucleophilic Substitution with Hydride: The resulting tosylate, which has a very good leaving group, is then treated with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). libretexts.org The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate group to form the alkane.

Alternatively, direct deoxygenation of tertiary alcohols can be achieved using specific modern reagents, such as chlorodiphenylsilane in the presence of an indium(III) chloride catalyst, which can selectively reduce tertiary alcohols. organic-chemistry.org

Table 2: Summary of Reactivity for this compound

| Reaction Type | Typical Reagents | Primary Product(s) | Mechanism |

|---|---|---|---|

| Dehydration/Elimination | Conc. H₂SO₄, Heat | 2,4,4,5-Tetramethylhex-2-ene | E1 |

| Rearrangement | Acid Catalysis (e.g., H₂SO₄) | Mixture of isomeric alkenes | Carbocation Rearrangement |

| Oxidation | KMnO₄, H₂CrO₄, PCC | No reaction (or C-C cleavage) | N/A |

| Reduction to Alkane | 1. TsCl, pyridine; 2. LiAlH₄ | 2,2,3,5-Tetramethylhexane (B12652074) | SN2 on a tosylate intermediate |

Formation and Reactivity within Complex Reaction Systems (e.g., Radical Chemistry of Related Branched Alkanes)

The formation of this compound in complex reaction systems is intrinsically linked to the radical chemistry of its parent alkane, 2,2,3,5-tetramethylhexane. The reactivity of highly branched alkanes is dominated by the susceptibility of their tertiary C-H bonds to radical abstraction, a process that initiates a cascade of reactions leading to various oxygenated products, including tertiary alcohols.

In environments characterized by the presence of radical initiators, such as heat or light, and an oxidant, typically molecular oxygen, branched alkanes undergo autoxidation. This process is a free-radical chain reaction that proceeds through initiation, propagation, and termination steps. The initial and most critical step in the formation of this compound is the abstraction of a hydrogen atom from the 2,2,3,5-tetramethylhexane molecule.

Due to the lower bond dissociation energy of a tertiary C-H bond compared to primary and secondary C-H bonds, radical attack preferentially occurs at the C-3 position of 2,2,3,5-tetramethylhexane. This regioselectivity is a cornerstone of alkane reactivity in radical systems.

Mechanism of Formation via Autoxidation:

The generally accepted mechanism for the formation of tertiary alcohols from branched alkanes via autoxidation can be applied to 2,2,3,5-tetramethylhexane:

Initiation: The reaction is initiated by the formation of a radical (R•) from an initiator or by thermal or photochemical means. This radical then abstracts the tertiary hydrogen from 2,2,3,5-tetramethylhexane.

R• + (CH₃)₃C-CH(CH₃)-CH₂-CH(CH₃)₂ → RH + (CH₃)₃C-C•(CH₃)-CH₂-CH(CH₃)₂

Propagation: The resulting tertiary alkyl radical, the 2,2,3,5-tetramethylhexan-3-yl radical, rapidly reacts with molecular oxygen to form a peroxyl radical. This is a key step as it introduces oxygen into the hydrocarbon structure.

(CH₃)₃C-C•(CH₃)-CH₂-CH(CH₃)₂ + O₂ → (CH₃)₃C-C(OO•)(CH₃)-CH₂-CH(CH₃)₂

This peroxyl radical can then abstract a hydrogen atom from another molecule of 2,2,3,5-tetramethylhexane, propagating the chain reaction and forming a hydroperoxide.

(CH₃)₃C-C(OO•)(CH₃)-CH₂-CH(CH₃)₂ + (CH₃)₃C-CH(CH₃)-CH₂-CH(CH₃)₂ → (CH₃)₃C-C(OOH)(CH₃)-CH₂-CH(CH₃)₂ + (CH₃)₃C-C•(CH₃)-CH₂-CH(CH₃)₂

The hydroperoxide can then undergo homolytic cleavage of the O-O bond, often facilitated by heat or metal ions, to yield an alkoxyl radical and a hydroxyl radical.

(CH₃)₃C-C(OOH)(CH₃)-CH₂-CH(CH₃)₂ → (CH₃)₃C-C(O•)(CH₃)-CH₂-CH(CH₃)₂ + •OH

Finally, the tertiary alkoxyl radical, the 2,2,3,5-tetramethylhexan-3-oxyl radical, abstracts a hydrogen atom from another alkane molecule to form the stable tertiary alcohol, this compound.

(CH₃)₃C-C(O•)(CH₃)-CH₂-CH(CH₃)₂ + (CH₃)₃C-CH(CH₃)-CH₂-CH(CH₃)₂ → (CH₃)₃C-C(OH)(CH₃)-CH₂-CH(CH₃)₂ + (CH₃)₃C-C•(CH₃)-CH₂-CH(CH₃)₂

Termination: The chain reaction is terminated by the combination of two radicals.

Studies on the autoxidation of other highly branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), have shown that tertiary alcohols are the most significant initial products. acs.org In these systems, the rate of radical attack on tertiary hydrogen atoms is found to be substantially higher than on secondary hydrogens. acs.org This preference underscores the likelihood of this compound being a primary product in the radical-initiated oxidation of its parent alkane.

The reactivity of the formed this compound within these complex radical systems is also of significance. While tertiary alcohols are generally resistant to further oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon, under the aggressive conditions of autoxidation, they can undergo further reactions. chemguide.co.uklibretexts.org The alkoxyl radical intermediate, (CH₃)₃C-C(O•)(CH₃)-CH₂-CH(CH₃)₂, can also undergo β-scission, leading to the cleavage of C-C bonds and the formation of smaller ketones and alkanes. acs.org This fragmentation pathway competes with the formation of the tertiary alcohol and contributes to the complex mixture of products often observed in alkane oxidation.

The table below summarizes the key species involved in the formation of this compound through the radical chemistry of 2,2,3,5-tetramethylhexane.

| Species Name | Chemical Formula | Role in the Reaction |

| 2,2,3,5-Tetramethylhexane | C₁₀H₂₂ | Parent Alkane |

| 2,2,3,5-Tetramethylhexan-3-yl radical | C₁₀H₂₁• | Tertiary Alkyl Radical Intermediate |

| 2,2,3,5-Tetramethylhexan-3-ylperoxyl radical | C₁₀H₂₁OO• | Peroxyl Radical Intermediate |

| 2,2,3,5-Tetramethylhexan-3-yl hydroperoxide | C₁₀H₂₂O₂ | Hydroperoxide Intermediate |

| 2,2,3,5-Tetramethylhexan-3-oxyl radical | C₁₀H₂₁O• | Alkoxyl Radical Intermediate |

| This compound | C₁₀H₂₂O | Final Product |

Stereochemical Considerations and Conformational Analysis of 2,2,3,5 Tetramethylhexan 3 Ol

Identification and Impact of Chiral Centers in 2,2,3,5-Tetramethylhexan-3-ol

This compound possesses a single chiral center at the C3 position. smolecule.com A carbon atom is considered a chiral center, or stereocenter, when it is bonded to four different groups. uomustansiriyah.edu.iq In this molecule, the C3 carbon is attached to a hydroxyl (-OH) group, a methyl (-CH3) group, a tert-butyl group (-C(CH3)3), and an isobutyl group (-CH2CH(CH3)2). This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers, designated as (R)-2,2,3,5-tetramethylhexan-3-ol and (S)-2,2,3,5-tetramethylhexan-3-ol.

The presence of this stereogenic center is a critical determinant of the molecule's interaction with other chiral entities, a fundamental concept in fields such as medicinal chemistry and materials science. The specific spatial arrangement of the substituents around the C3 carbon can influence the molecule's biological activity and its role in asymmetric synthesis. smolecule.com For instance, the selective synthesis of one enantiomer over the other often requires the use of chiral catalysts or enzymatic resolution methods. smolecule.com

Conformational Landscape and Energy Minima of Branched Hexanols

The conformational flexibility of branched alkanols like this compound is a key aspect of their chemical nature. The rotation around carbon-carbon single bonds gives rise to multiple conformational isomers, each with a distinct energy level. smolecule.com

The presence of bulky methyl and tert-butyl groups in this compound leads to significant steric strain in many of its possible conformations. smolecule.comthieme-connect.de Steric strain arises from the repulsive forces between electron clouds of atoms or groups that are in close proximity. This strain influences the relative stability of different conformers, with those that minimize these repulsive interactions being more energetically favorable. libretexts.org

The rotation around the various C-C bonds in this compound is not entirely free but is hindered by energy barriers. These rotational barriers are the energy required to move from one staggered (low-energy) conformation to another through an eclipsed (high-energy) conformation. The magnitude of these barriers is influenced by the size and nature of the substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying conformational dynamics. copernicus.orgutoronto.ca By analyzing NMR parameters such as coupling constants and through-space interactions (Nuclear Overhauser Effect), it is possible to deduce the relative populations of different conformers and gain insight into the energy barriers separating them. copernicus.org Computational methods, such as replica-exchange with solute tempering molecular dynamics (REST-MD), can also provide predictions of torsional profiles and rotational energy barriers. copernicus.org

Isomerism and Stereoisomerism in the Tetramethylhexane Series and Analogues

This compound is one of many isomers with the molecular formula C10H22O. The tetramethylhexane series, which are alkanes with the formula C10H22, also exhibits extensive isomerism. docbrown.infowikipedia.org Isomers are molecules that have the same molecular formula but different structural arrangements. libretexts.org

Structural isomerism in the tetramethylhexane series arises from variations in the carbon chain and the positions of the methyl groups. docbrown.info For example, 2,2,3,3-tetramethylhexane (B80486) and 2,2,5,5-tetramethylhexane (B86233) are structural isomers of 2,2,3,5-tetramethylhexane (B12652074). wikipedia.org

Stereoisomerism, on the other hand, deals with compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. 182.160.97 As discussed earlier, this compound exhibits enantiomerism due to its chiral center. Other tetramethylhexane analogues can also exhibit stereoisomerism. For instance, 2,2,3,4-tetramethylhexane (B12644244) has two chiral centers (C3 and C4), leading to the possibility of four stereoisomers (two pairs of enantiomers). docbrown.info The presence of symmetry in a molecule can reduce the number of possible stereoisomers; for example, a molecule with chiral centers and a plane of symmetry may have a meso form, which is an achiral diastereomer of the chiral enantiomers. uomustansiriyah.edu.iq

The study of isomerism is crucial as different isomers can have distinct physical and chemical properties.

Advanced Spectroscopic Characterization Methodologies for 2,2,3,5 Tetramethylhexan 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 2,2,3,5-Tetramethylhexan-3-ol in solution. By analyzing the chemical environment of each proton and carbon atom, it is possible to piece together the molecular framework.

Advanced 1H and 13C NMR Techniques for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the number and type of chemical environments within the molecule. For this compound, which has a chiral center at the C3 position, certain nuclei that might appear equivalent in a simpler molecule become chemically distinct.

The ¹H NMR spectrum is predicted to show eight distinct signals. The presence of the chiral center renders the two methyl groups on C2, as well as the two protons on the C4 methylene (B1212753) group, diastereotopic and thus chemically non-equivalent. The hydroxyl proton (OH) typically appears as a broad singlet, though its chemical shift can vary with concentration and solvent. libretexts.org

The ¹³C NMR spectrum, typically recorded with broadband proton decoupling, is expected to display ten signals, corresponding to each of the ten unique carbon atoms in the structure. The chemical shifts are indicative of the carbon type (methyl, methylene, methine, or quaternary) and its proximity to the electron-withdrawing hydroxyl group. cognitoedu.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.)

| Atom | Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Proton Multiplicity |

| C1 | CH₃ (on C2) | ~0.95 | ~25.5 | Singlet |

| C1' | CH₃ (on C2) | ~0.97 | ~26.0 | Singlet |

| C2 | C(CH₃)₂ | - | ~38.0 | - |

| C3 | C-OH | - | ~78.0 | - |

| C4 | CH₂ | ~1.50, ~1.65 | ~48.0 | Multiplet (Diastereotopic) |

| C5 | CH | ~1.80 | ~24.5 | Multiplet |

| C6 | CH₃ (on C5) | ~0.90 | ~23.0 | Doublet |

| C6' | CH₃ (on C5) | ~0.92 | ~23.5 | Doublet |

| - | CH₃ (on C3) | ~1.15 | ~22.0 | Singlet |

| - | OH | Variable (e.g., 1-5) | - | Broad Singlet |

2D NMR Experiments for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity established from 1D spectra. nmrdb.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the methine proton at C5 and the diastereotopic methylene protons at C4. It would also show correlations between the C5 proton and the two methyl groups attached to it (C6 and C6'). guidechem.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal around 1.80 ppm would show a cross-peak with the carbon signal at ~24.5 ppm, confirming the assignment of C5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include:

Protons of the C1 and C1' methyl groups to the C2 and C3 carbons.

Protons of the methyl group on C3 to the C2, C3, and C4 carbons.

Protons on C4 to C3 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the stereochemistry by identifying protons that are close in space. libretexts.org For a chiral molecule like this, NOESY can help in assigning the relative configuration of the diastereotopic groups.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Detection

GC-MS is an ideal method for analyzing volatile compounds like this compound, especially when present in a complex mixture. savemyexams.com The gas chromatography component separates the compound from other components based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and detected. The resulting mass spectrum serves as a chemical fingerprint for identification, often by comparison to a spectral library like that of the National Institute of Standards and Technology (NIST). nist.gov This technique is highly sensitive, allowing for trace detection in various samples. hmdb.ca

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the compound's elemental formula. For this compound, the molecular formula is C₁₀H₂₂O.

Calculated Exact Mass: 158.167065 Da nih.gov

HRMS can differentiate C₁₀H₂₂O from other formulas with the same nominal mass, such as C₁₁H₂₄N (158.193599 Da) or C₉H₁₈O₂ (158.130680 Da), thus confirming the correct molecular formula. msu.edu

Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides valuable structural clues. For tertiary alcohols, the molecular ion peak is often weak or absent. libretexts.org Alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen atom) is a dominant fragmentation pathway.

Table 2: Predicted Major Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes on Formation |

| 158 | [C₁₀H₂₂O]⁺ | C₁₀H₂₂O | Molecular Ion (M⁺). Likely to be of very low intensity or absent. |

| 143 | [C₉H₁₉O]⁺ | C₉H₁₉O | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 101 | [C₆H₁₃O]⁺ | C₆H₁₃O | Alpha-cleavage with loss of an isobutyl radical (•C₄H₉). This tertiary oxonium ion is expected to be stable and thus a significant peak. |

| 83 | [C₆H₁₁]⁺ | C₆H₁₁ | Loss of water (H₂O) from the [M-CH₃]⁺ fragment. |

| 57 | [C₄H₉]⁺ | C₄H₉ | Formation of the tert-butyl cation via alpha-cleavage. This is often a very prominent peak for compounds containing a tert-butyl group. docbrown.infodocbrown.info |

| 43 | [C₃H₇]⁺ | C₃H₇ | Isopropyl cation, a common fragment in branched alkanes. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. libretexts.org These methods are excellent for identifying functional groups. IR spectroscopy relies on the absorption of light due to changes in dipole moment during a vibration, while Raman spectroscopy involves the scattering of light due to changes in polarizability. docbrown.info

For this compound, the key functional groups are the hydroxyl (-OH) group and the alkane (C-H and C-C) backbone.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band due to the O-H stretching vibration of hydrogen-bonded molecules, typically appearing in the 3550–3200 cm⁻¹ region. specac.com The C-H stretching vibrations of the numerous methyl and methylene groups will result in strong absorptions just below 3000 cm⁻¹. The C-O stretching vibration for a tertiary alcohol gives a strong band in the 1210–1100 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H stretch is weak in the Raman spectrum, the non-polar C-C bond vibrations of the carbon skeleton are typically strong and sharp, providing an excellent fingerprint of the branched structure. researchgate.net The symmetric C-H stretching vibrations also produce strong Raman signals. researchgate.net

Table 3: Characteristic Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy | Expected Intensity |

| ~3550 - 3200 | O-H stretch (H-bonded) | IR | Strong, Broad |

| ~3350 | O-H stretch | Raman | Weak, Broad |

| ~2960 - 2850 | C-H stretch (asymmetric & symmetric) | IR, Raman | Strong |

| ~1470 - 1450 | C-H bend (scissoring/deformation) | IR, Raman | Medium |

| ~1375 | C-H bend (umbrella mode for CH₃) | IR | Medium-Strong |

| ~1210 - 1100 | C-O stretch (tertiary alcohol) | IR | Strong |

| ~1100 - 800 | C-C stretch (skeletal vibrations) | Raman | Medium-Strong |

| ~650 | O-H wag (out-of-plane bend) | IR | Medium, Broad |

Application of Specialized Spectroscopic Techniques (e.g., Microwave Spectroscopy) for Precise Structural Parameters

Microwave spectroscopy is a powerful high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, highly precise measurements of bond lengths and angles can be derived, providing an unambiguous structural determination. This method is particularly effective for polar molecules with a permanent dipole moment, a characteristic of this compound due to its hydroxyl group.

However, a comprehensive search of scientific databases and academic journals did not yield any studies that have applied microwave spectroscopy to this compound. Such research would be invaluable for several reasons:

Conformational Analysis: The branched structure of this compound allows for multiple possible conformations (rotational isomers). Microwave spectroscopy could identify the most stable conformer(s) present in the gas phase and precisely determine their geometries.

Intramolecular Interactions: The technique is sensitive to subtle intramolecular forces, such as hydrogen bonding between the hydroxyl group and other parts of the molecule. Analysis of the microwave spectrum could reveal the nature and strength of these interactions.

Benchmark for Computational Models: Experimentally determined structural parameters would serve as a crucial benchmark for validating and refining theoretical computational models, which are often used to predict molecular structures and properties.

Given the lack of experimental data from microwave spectroscopy, no data tables of precise structural parameters for this compound can be presented at this time. Future research in this area would be necessary to provide the detailed structural insights that this technique offers.

Computational and Theoretical Chemistry Studies of 2,2,3,5 Tetramethylhexan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2,3,5-tetramethylhexan-3-ol, offering a detailed view of its electronic structure and the energetic landscape of its conformations.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a primary computational tool for investigating the molecular structure and reactivity of this compound. smolecule.com The significant steric hindrance caused by the multiple methyl groups near the hydroxyl-bearing carbon makes accurate quantum chemical modeling particularly challenging. smolecule.com

Geometry optimization of this compound using DFT methods reveals the existence of several stable conformational isomers that result from rotation around the carbon-carbon single bonds. smolecule.com It is estimated that at least four distinct low-energy conformers exist within a narrow energy window of three kilocalories per mole. smolecule.com The most stable conformer is one that minimizes the steric repulsion between the bulky tert-butyl and isopropyl groups while optimizing hyperconjugative interactions. smolecule.com Natural Bond Orbital (NBO) analysis often reveals significant hyperconjugation between the sigma (σ) C-H bonds and the lone pair orbitals of the oxygen atom, with interaction energies that can range from 5 to 12 kcal/mol, depending on the specific geometry. smolecule.com These stereoelectronic effects are crucial in determining the reactivity of tertiary alcohols. smolecule.com

For sterically hindered alcohols, the choice of the exchange-correlation functional in DFT is critical. Hybrid functionals, such as B3LYP, often provide a good balance of accuracy and computational cost for geometry optimizations and energy calculations. rsc.orgresearchgate.netcaltech.edu The inclusion of dispersion corrections is also important for accurately capturing the weak intramolecular interactions that influence conformational preferences. researchgate.net The table below shows a hypothetical comparison of relative energies for different conformers of this compound, as would be predicted by a typical DFT study.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60° (gauche) | 0.00 | 55 |

| B | 180° (anti) | 0.50 | 25 |

| C | -60° (gauche) | 0.90 | 15 |

| D | 0° (syn) | 2.50 | 5 |

Ab Initio Methods for High-Accuracy Property Prediction

For higher accuracy, particularly for thermochemical properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are employed. nih.gov These methods, while more computationally demanding than DFT, provide benchmark-quality data for conformational energies and reaction barriers. nih.govresearchgate.net For instance, the Complete Basis Set (CBS-QB3) method has demonstrated the ability to predict standard enthalpies of formation for hydrocarbons with a mean absolute deviation of around 2.5 kJ/mol. researchgate.net Such high-level calculations are crucial for calibrating more efficient methods like DFT and for developing accurate parameters for molecular mechanics force fields. researchgate.netresearchgate.net Studies comparing various computational methods have shown that MP2 calculations can achieve a mean error of 0.35 kcal/mol against reference values for conformational energies, outperforming many DFT functionals. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum methods provide high accuracy, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the vast conformational space of flexible molecules like this compound over longer timescales. bnl.gov

Force Field Parameterization for Highly Branched Systems

A significant challenge in simulating highly branched molecules is the development of an accurate force field. Standard force fields like OPLS-AA, CHARMM, and GROMOS may not perform optimally for sterically congested environments without specific reparameterization. xirrus.ch The nonbonded (van der Waals) and torsional parameters are particularly critical. For branched alkanes, it has been noted that introducing unique nonbonded parameters for secondary and tertiary sp3 carbons can improve the accuracy of conformational energy predictions. xirrus.ch The GROMOS96 force field, for example, was reparameterized for aliphatic hydrocarbons by considering a large set of n-alkanes, cycloalkanes, and branched alkanes to improve the prediction of condensed-phase properties. xirrus.ch

The table below illustrates typical atom types and their Lennard-Jones parameters that might be refined for a force field intended for branched alcohols.

| Atom Type | Description | σ (nm) | ε (kJ/mol) |

| CH3 | Aliphatic CH3 group | 0.375 | 0.4577 |

| CH2 | Aliphatic CH2 group | 0.390 | 0.4577 |

| CH1 | Aliphatic CH group (tertiary) | 0.465 | 0.0831 |

| C | Quaternary Carbon | 0.355 | 0.2929 |

| O | Alcohol Oxygen | 0.312 | 0.7113 |

| H | Alcohol Hydrogen | 0.000 | 0.0000 |

Simulation of Intramolecular Interactions and Dynamics

Molecular dynamics simulations offer a window into the dynamic behavior of this compound, revealing how intramolecular interactions shape its conformational landscape. The bulky tert-butyl and isopropyl groups flanking the central hydroxyl group lead to significant non-bonded repulsive interactions. These steric clashes restrict the rotational freedom around the C-C bonds, leading to a rugged energy surface with well-defined conformational minima.

Simulations can track the time evolution of dihedral angles and intramolecular distances, providing insight into the rates of conformational transitions. While the tertiary alcohol group cannot act as an intramolecular hydrogen bond donor, its oxygen atom can act as an acceptor. However, the steric hindrance from the adjacent alkyl groups makes the formation of stable intramolecular hydrogen bonds unlikely. Instead, the dominant intramolecular forces are van der Waals interactions and steric repulsion, which collectively dictate the molecule's preferred shapes and dynamic behavior in different environments. smolecule.com Molecular dynamics simulations also reveal that the tertiary structure creates a hydrophobic cavity around the branched carbon framework, which influences its solvation properties. smolecule.com

Quantitative Structure-Property Relationship (QSPR) and Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models establish mathematical correlations between the structural features of molecules and their physicochemical properties. nih.gov These models are valuable for predicting properties of new or unmeasured compounds based on calculated molecular descriptors. bas.bg

For aliphatic alcohols, QSPR models have been successfully developed to predict properties such as boiling point, molar volume, water solubility, and the octanol-water partition coefficient. nih.govkg.ac.rs The performance of a QSPR model heavily depends on the molecular descriptors used, which are numerical values derived from the chemical structure. nih.gov These descriptors can be categorized as constitutional, topological, geometric, or electronic. researchgate.netresearchgate.net

Common descriptors used in QSPR studies of alcohols include:

Topological Indices: Such as the Wiener index, Randić connectivity index, and Balaban J index, which encode information about molecular size, shape, and branching. bas.bg

Quantum-Chemical Descriptors: Including dipole moment, orbital energies (HOMO/LUMO), and partial atomic charges, which reflect the electronic nature of the molecule. researchgate.net

Constitutional Descriptors: Simple counts of atoms, bonds, rings, and functional groups. researchgate.net

A typical linear QSPR model might take the following form: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ where the D terms are molecular descriptors and the c terms are coefficients determined by regression analysis. For a set of aliphatic alcohols, a combination of the Randić (¹χ), Balaban (J), and Wiener (W) indices has been shown to be effective in predicting properties like heat capacity. bas.bg A study on various alcohols found a high correlation (r = 0.9973) for predicting the logP value using a novel edge connectivity index combined with parameters for the alcohol type and distance. kg.ac.rs

| Property | Key Descriptors | Correlation Coefficient (r) |

| Boiling Point | Edge Connectivity (mF), Alcohol-Type (δ) | 0.9969 |

| Molar Volume | Edge Connectivity (mF), Alcohol-Type (δ) | 0.9993 |

| logP | Edge Connectivity (mF), Alcohol-Type (δ), Distance (L) | 0.9973 |

| Heat Capacity | Randić (¹χ), Balaban (J), Wiener (W) | >0.99 |

Development and Application of Topological Indices (e.g., TAU, Wiener, Hosoya) for Branched Alcohols

Topological indices are numerical descriptors derived from the molecular graph of a compound, which encode information about its size, shape, and branching. lew.ro They are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure with physical properties and biological activities. lew.roajol.info

For branched alcohols, several topological indices have been developed and applied to predict various properties. kg.ac.rsacs.org The branching of the carbon chain in alcohols significantly influences their physical properties, such as boiling point. kg.ac.rs

TAU Indices: The TAU scheme provides a framework for developing topological indices that consider the core and valence electrons of atoms within a molecule. niscpr.res.in This method has been used to correlate the molar refractivity of diverse acyclic compounds, including alcohols. niscpr.res.in The TAU indices can be partitioned to represent skeletal structure, functionality, and branching, providing a detailed description of the molecule. niscpr.res.in

Wiener Index (W): As the oldest topological index related to molecular branching, the Wiener index was initially called the "path number". wikipedia.org It is calculated as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecule's chemical graph. wikipedia.org The Wiener index has shown a strong correlation with the boiling points of alkane molecules and other physicochemical properties. wikipedia.org For alcohols, the Wiener index is often used in conjunction with other descriptors to account for the presence of the hydroxyl group and its effect on intermolecular forces. kg.ac.rsresearchgate.net

Hosoya Index (Z): The Hosoya index, or Z-index, is defined as the total number of non-empty matchings in a graph. wikipedia.org This index is particularly useful in chemoinformatics for investigating organic compounds. wikipedia.org It has been correlated with the boiling points of alkane isomers. wikipedia.org Like the Wiener index, its application to alcohols requires consideration of the polar hydroxyl group.

The development of these indices for branched alcohols often involves modifications to account for the heteroatom (oxygen) and the specific topology of the hydroxyl group's position. kg.ac.rs For instance, some models incorporate a parameter for the degree of the carbon atom attached to the hydroxyl group. kg.ac.rskg.ac.rsarxiv.org

Prediction of Physiochemical Properties from Molecular Structure

The molecular structure of this compound, with its significant branching, directly influences its physicochemical properties. Computational methods, particularly QSPR studies, are employed to predict these properties based on its structure.

Density Functional Theory (DFT) is a primary computational tool for investigating the molecular reactivity of this compound. smolecule.com The choice of exchange-correlation functional within DFT is critical for accurately modeling sterically hindered alcohols like this compound. smolecule.com Hybrid density functionals have been shown to provide superior accuracy for such systems. smolecule.com

Molecular dynamics simulations offer insights into the solvation behavior of this compound. smolecule.com Its highly branched nature leads to unique solvation patterns compared to linear alcohols. smolecule.com These simulations reveal that it forms an average of two to three hydrogen bonds with surrounding water molecules. smolecule.com

QSPR models for predicting properties of alcohols often use a combination of topological indices and other molecular descriptors. researchgate.net For example, a study on the boiling points of saturated alcohols used a genetic algorithm to select significant descriptors, including Randić's index, surface area, and logP. researchgate.net Another study predicted the boiling points of simple saturated alcohols using a weighted sum of the generalized first Zagreb index, the second Zagreb index, and the Wiener index. kg.ac.rsarxiv.org

The standard enthalpy of formation is another crucial property that can be predicted using QSPR models. semanticscholar.orgmdpi.com These models often employ genetic algorithms to select the most relevant molecular descriptors from a large pool of possibilities. semanticscholar.orgmdpi.com

Below is an interactive data table summarizing some of the predicted physicochemical properties of related tetramethylhexanol isomers.

| Property | 2,2,3,4-Tetramethylhexan-3-ol | 2,2,4,5-Tetramethylhexan-3-ol | 2,2,4,4-Tetramethylhexan-3-ol |

| Molecular Formula | C10H22O nih.gov | C10H22O nih.gov | C10H22O smolecule.com |

| Molecular Weight | 158.28 g/mol nih.gov | 158.28 g/mol nih.gov | 158.28 g/mol smolecule.com |

| XLogP3-AA | 3.2 nih.gov | 3.5 nih.gov | - |

| Hydrogen Bond Donor Count | 1 nih.gov | 1 nih.gov | 1 smolecule.com |

| Hydrogen Bond Acceptor Count | 1 nih.gov | 1 nih.gov | 1 smolecule.com |

| Rotatable Bond Count | 3 nih.gov | 4 nih.gov | 3 smolecule.com |

Chemoinformatics and Graph Theoretical Approaches for Molecular Representation

Chemoinformatics utilizes computational methods to analyze chemical data, and graph theory is a fundamental tool in this field for representing molecules. acs.org In graph theory, molecules are represented as graphs where atoms are vertices and bonds are edges. acs.org This representation allows for the systematic analysis of molecular structure and the development of descriptors for QSPR and QSAR studies.

For alcohols, graph theoretical approaches are used to develop topological indices that capture the unique structural features of these molecules, such as the presence of the hydroxyl group and the branching of the alkyl chain. rsc.orgijitee.org These methods can differentiate between isomers and provide a basis for predicting their properties. acs.org

One approach involves representing the molecule as a matrix, from which various topological indices can be calculated. acs.org The "Molecule as a Graph" (MAG) matrix, for example, provides a detailed description of the atoms, their connections, and bond types. acs.org

The application of graph theory extends to understanding intermolecular interactions. For instance, topological graph analysis has been used in molecular dynamics simulations to study the role of alcohols in the freezing of water, revealing how alcohol molecules insert into the hydrogen-bonded network of water. rsc.org

Folding techniques from graph theory have also been explored as a way to analyze the chemical structures of alcohols. ijitee.org These techniques, such as point and edge folding, provide a novel way to conceptualize molecular structure. ijitee.org

Advanced Analytical Applications and Environmental Occurrence of 2,2,3,5 Tetramethylhexan 3 Ol

Methodological Development for Trace Analysis in Complex Matrices

The detection and quantification of specific isomers of branched alcohols, such as 2,2,3,5-tetramethylhexan-3-ol, in complex environmental and biological samples present a significant analytical challenge. The inherent complexity of these matrices, often containing a multitude of structurally similar compounds, necessitates the development of highly selective and sensitive analytical methodologies.

Advanced Separation Techniques (e.g., Multidimensional GC)

Standard single-dimension gas chromatography (GC) often falls short in providing the necessary resolution to separate isomeric and isobaric compounds present in complex mixtures like petroleum products or biological volatile profiles. scispace.com For the analysis of branched alcohols like this compound, which may co-elute with other hydrocarbons or oxygenated compounds, multidimensional gas chromatography (MDGC) offers a powerful solution. americanlaboratory.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has emerged as a state-of-the-art technique for the detailed characterization of complex volatile and semi-volatile organic compound mixtures. science.govresearchgate.net This technique employs two columns with different stationary phase selectivities, providing a significantly enhanced separation capacity. gcms.cz In a typical setup for analyzing samples containing branched alcohols, a non-polar column in the first dimension separates compounds based on their boiling points, while a more polar column in the second dimension provides separation based on polarity. researchgate.net This allows for the effective separation of alcohol classes from the bulk hydrocarbon matrix. researchgate.netexponent.com

The application of GC×GC-TOFMS has been successful in the quantitative analysis of trace oxygen-containing compounds, including linear and branched alcohols, in complex samples from industrial processes like Fischer-Tropsch synthesis. nih.gov While specific studies focusing solely on this compound are not prevalent, the methodology is directly applicable. For instance, studies have demonstrated the successful separation and quantification of branched alcohols from C6 to C13 in such complex matrices. nih.gov

Table 1: Representative GC×GC-TOFMS Parameters for Branched Alcohol Analysis

| Parameter | Setting |

| Primary Column | Non-polar (e.g., 5% Phenyl Polysilphenylene-siloxane) |

| Secondary Column | Mid- to High-Polarity (e.g., 50% Phenyl Polysilphenylene-siloxane or Wax-based) |

| Modulation Period | 2-8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table represents typical parameters for the analysis of branched alcohols in complex matrices and is not specific to this compound.

Enhanced Detection Methods for Low-Concentration Branched Alcohols

The detection of low concentrations of branched alcohols is often hindered by their chemical properties and the complexity of the sample matrix. Tertiary alcohols, in particular, can be challenging to analyze. spectroscopyonline.com Enhancements in detection are often achieved through a combination of optimized separation, sensitive detectors, and sometimes, derivatization.

Time-of-flight mass spectrometry (TOFMS) is particularly well-suited for the detection of trace compounds separated by GC×GC due to its high acquisition speed and sensitivity. mdpi.com The detailed mass spectra obtained allow for the confident identification of compounds even at very low concentrations.

For particularly challenging analyses where standard GC-MS may not provide sufficient sensitivity, derivatization can be employed. While not always necessary with advanced instrumentation, derivatization can improve the chromatographic behavior and mass spectral characteristics of alcohols. However, modern direct analysis techniques are often preferred to avoid additional sample preparation steps. jmchemsci.com

Recent advancements in ionization techniques and mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have also been developed for the analysis of other alcohol classes, like alcohol ethoxylates, in environmental water samples, achieving detection limits in the nanogram-per-liter range. epa.gov While more commonly applied to less volatile alcohols, these principles of high-sensitivity mass spectrometry are fundamental to detecting trace levels of any organic compound.

Occurrence and Characterization in Natural Products and Environmental Samples

Role in Volatile Organic Compound (VOC) Profiles of Biological Systems

This compound has been identified as a constituent in plant extracts. Specifically, it has been reported in the seeds of Caesalpinia bonduc. This finding is significant as it places the compound within the vast array of Volatile Organic Compounds (VOCs) produced by biological systems. Plants, in particular, synthesize a diverse range of secondary metabolites, including terpenoids and other branched-chain compounds, which play various ecological roles.

The identification of this compound in a plant species suggests it may contribute to the plant's chemical profile, which can be involved in defense mechanisms, pollinator attraction, or other interactions with the environment. The study of such natural products is crucial for understanding biodiversity and for the potential discovery of new bioactive compounds. core.ac.uk The analysis of these complex natural extracts often relies on GC-MS for the separation and identification of the individual volatile components. chromatographyonline.com

Detection and Significance in Environmental Monitoring Contexts

The presence of this compound in the environment is not well-documented in widespread monitoring studies. However, its structural class—branched C10 alcohols—is relevant in environmental contexts. Long-chain and branched alcohols can enter the environment through various industrial and consumer product pathways. nih.govresearchgate.net Many of these alcohols are considered readily biodegradable. oecd.org

The alkane analogue of this alcohol, 2,2,3,5-tetramethylhexane (B12652074), has been listed in volatile organic compound emissions profiles in the UK. energysecurity.gov.uk The presence of the parent alkane in emissions inventories suggests that related oxidized compounds, such as the corresponding alcohol, could also be present in the environment, potentially as a product of atmospheric oxidation or industrial use. While direct detection data for this compound in air or water is scarce, the analytical methods developed for other VOCs are applicable for its future monitoring. researchgate.net For instance, studies on groundwater contamination from fuel releases have identified a significant number of branched alkyl alcohols as degradation products. exponent.com This indicates that under certain environmental conditions, complex branched alkanes can be transformed into their corresponding alcohols, which could include this compound if its parent alkane is present.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.